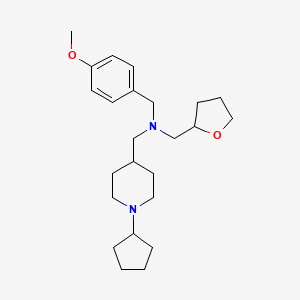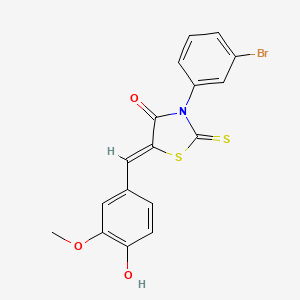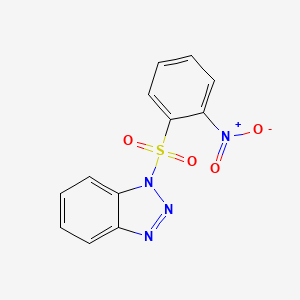![molecular formula C18H17N3O6S B6015689 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]butyl 4-nitrobenzoate](/img/structure/B6015689.png)
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]butyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]butyl 4-nitrobenzoate is a complex organic compound that features a benzothiazole ring with a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]butyl 4-nitrobenzoate typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Attachment of the Butyl Chain: The butyl chain is introduced via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a butyl halide.
Esterification: The final step involves the esterification of the butyl-substituted benzothiazole with 4-nitrobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]butyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]butyl 4-aminobenzoate.
Substitution: Formation of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]butanoic acid.
Scientific Research Applications
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]butyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]butyl 4-nitrobenzoate involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function, while the nitro group can undergo reduction to form reactive intermediates that can modify proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid
- 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-N-propylbenzene sulfonamide
- 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol
Uniqueness
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]butyl 4-nitrobenzoate is unique due to its combination of a benzothiazole ring and a nitrobenzoate ester, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butyl 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c22-18(13-7-9-14(10-8-13)21(23)24)27-12-4-3-11-19-17-15-5-1-2-6-16(15)28(25,26)20-17/h1-2,5-10H,3-4,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTENBFAFBBLNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCCCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-])NS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-methyl-4-(2-methylphenyl)piperazine](/img/structure/B6015614.png)




![2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B6015658.png)
![3-chloro-N-(1,4-dioxan-2-ylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6015662.png)
![1-cyclohexyl-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]triazole-4-carboxamide](/img/structure/B6015667.png)
![N-[2-(dimethylamino)ethyl]-2-[(phenylsulfonyl)amino]benzamide hydrochloride](/img/structure/B6015668.png)
![N-(2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B6015673.png)
![3-Cyclobutyl-5-[[5-(oxan-2-yl)furan-2-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B6015681.png)
![3-{[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-2,2-dimethyl-1-propanol](/img/structure/B6015682.png)
![N-(2,5-dichlorophenyl)-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6015685.png)
![N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide](/img/structure/B6015694.png)
